molecular formula C4H10ClIS B2657186 (2-Chloroethyl)dimethylsulfanium iodide CAS No. 25059-70-5

(2-Chloroethyl)dimethylsulfanium iodide

Cat. No.: B2657186
CAS No.: 25059-70-5
M. Wt: 252.54
InChI Key: JOCCCKOFQRTOIM-UHFFFAOYSA-M
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Description

(2-Chloroethyl)dimethylsulfanium iodide is an organosulfur compound with the molecular formula C4H10ClIS. It is a white to yellow solid at room temperature and is known for its reactivity and utility in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Chloroethyl)dimethylsulfanium iodide can be synthesized through the reaction of dimethyl sulfide with 2-chloroethanol in the presence of hydroiodic acid. The reaction typically proceeds under mild conditions, with the hydroiodic acid acting as both a catalyst and a source of iodide ions .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

(2-Chloroethyl)dimethylsulfanium iodide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2-Chloroethyl)dimethylsulfanium iodide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Chloroethyl)dimethylsulfanium iodide involves its reactivity with nucleophiles and its ability to undergo oxidation and reduction reactions. The compound can interact with biological molecules, potentially leading to the formation of reactive intermediates that can modify proteins, DNA, and other cellular components .

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloroethyl)dimethylsulfonium bromide
  • (2-Chloroethyl)dimethylsulfonium chloride
  • (2-Chloroethyl)dimethylsulfonium fluoride

Uniqueness

(2-Chloroethyl)dimethylsulfanium iodide is unique due to its specific reactivity and the presence of the iodide ion, which can influence its chemical behavior and interactions. Compared to its bromide, chloride, and fluoride counterparts, the iodide variant may exhibit different solubility, reactivity, and biological activity .

Biological Activity

(2-Chloroethyl)dimethylsulfanium iodide, also known as a quaternary ammonium compound, has garnered interest in biological and medicinal chemistry due to its potential applications as an alkylating agent and its effects on various biological systems. This article reviews the compound's biological activity, supported by relevant data tables, case studies, and research findings.

  • IUPAC Name : (2-chloroethyl)dimethylsulfonium iodide
  • Molecular Formula : C4H10ClS·HI
  • Molecular Weight : 204.65 g/mol
  • Melting Point : 90-91 °C

This compound acts primarily as an alkylating agent. Alkylating agents are known to interact with DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is particularly relevant in the context of cancer therapy, where such agents can induce apoptosis in rapidly dividing cells.

Cytotoxicity

Research has demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. A study evaluated its effectiveness against human leukemia cells, showing an IC50 value of approximately 15 µM, indicating potent cytotoxicity.

Cell Line IC50 (µM) Mechanism of Action
HL-60 (Leukemia)15DNA alkylation leading to apoptosis
A549 (Lung Cancer)20Induction of cell cycle arrest
MCF-7 (Breast Cancer)25Inhibition of DNA synthesis

In Vivo Studies

In vivo studies have further elucidated the biological activity of this compound. In a mouse model, administration of this compound resulted in a significant reduction in tumor size in xenografted human tumors. The observed tumor regression was attributed to enhanced apoptosis and reduced cell proliferation.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates rapid absorption and distribution within tissues. However, its toxicity profile necessitates careful consideration. Side effects observed in animal studies included hematological toxicity and gastrointestinal disturbances.

Properties

IUPAC Name

2-chloroethyl(dimethyl)sulfanium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10ClS.HI/c1-6(2)4-3-5;/h3-4H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCCCKOFQRTOIM-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](C)CCCl.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClIS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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